molecular formula C16H8F2N4S3 B2951207 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine CAS No. 862976-52-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine

Cat. No.: B2951207
CAS No.: 862976-52-1
M. Wt: 390.44
InChI Key: FODIREXOBUWZNN-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a complex organic compound that features a benzothiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:

    Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can be further transformed into benzothiazole derivatives.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups, leading to the formation of benzothiazole derivatives.

    Biginelli reaction: A multi-component reaction that involves the condensation of urea, aldehydes, and β-keto esters to form benzothiazole derivatives.

    Microwave irradiation: This method accelerates the reaction rates and improves yields by using microwave energy to heat the reaction mixture.

Chemical Reactions Analysis

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or nitro groups are replaced by other substituents.

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: It is used in the design of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine involves its interaction with various molecular targets, including enzymes and receptors. It is believed to act as an inhibitor of several enzymes, such as cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate the activity of G-protein coupled receptors, affecting various cellular pathways and processes.

Comparison with Similar Compounds

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine can be compared with other benzothiazole derivatives, such as:

These comparisons highlight the unique structural features and potential applications of this compound in various scientific fields.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F2N4S3/c1-6-19-13-10(23-6)3-2-9-14(13)25-15(20-9)22-16-21-12-8(18)4-7(17)5-11(12)24-16/h2-5H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODIREXOBUWZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F2N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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